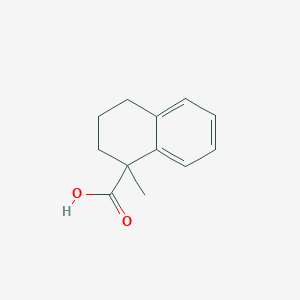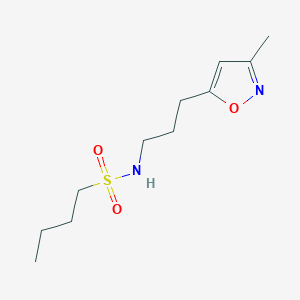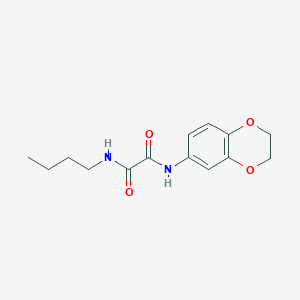
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation.Molecular Structure Analysis
In the realm of molecular structure analysis, studies have detailed the crystal structure of related N- (arylcarbamothioyl)cyclohexanecarboxamide derivatives. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds.Chemical Reactions Analysis
The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H22F3NO2 . Its average mass is 377.400 Da and its monoisotopic mass is 377.160278 Da .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Research on dinuclear copper(II) complexes, involving related ligand structures, highlights the synthesis and characterization of compounds with intricate molecular structures. These studies, such as the one by Holz et al. (1998), provide insights into the molecular architecture and reactivity of metal complexes, which can have implications for catalysis and material science (Holz, R., Bradshaw, J., & Bennett, B., 1998).
Asymmetric Synthesis
The development of asymmetric synthesis techniques is crucial for creating enantiomerically pure compounds, which are essential in pharmaceuticals and materials science. The efficient asymmetric synthesis of grenadamide by Green et al. (2005) exemplifies the advancements in this area, utilizing chiral auxiliaries for controlling stereochemistry (Green, R., Cheeseman, M., Duffill, S., Merritt, A., & Bull, S., 2005).
Chemical Reactions and Mechanisms
Research by Ju et al. (2011) on the decarboxylative condensation of hydroxylamines and α-ketoacids to form amides showcases the exploration of novel chemical reactions. This work contributes to the understanding of amide bond formation, a fundamental process in organic synthesis (Ju, L., Bode, J., Toma, T., & Fukuyama, T., 2011).
Inhibition Studies
The study of compounds as enzyme inhibitors, such as the investigation of monoamine oxidase inhibition by Fuller et al. (1978), is pivotal in medicinal chemistry. Such research can lead to the development of therapeutic agents for treating various diseases (Fuller, R., Hemrick, S., & Mills, J., 1978).
Catalysis
Catalysis is another significant application area, as demonstrated by Xia et al. (2016), who developed a copper-catalyzed hydroxylation method for (hetero)aryl halides. This method represents a valuable tool in the functionalization of organic molecules, facilitating the synthesis of complex compounds (Xia, S., Gan, L., Wang, K., Li, Z., & Ma, D., 2016).
Material Science
The study on crystallization behaviors of poly(hydroxyalkanoate)s with oxalamide compounds by Xu et al. (2017) highlights the role of small molecules in modifying the properties of polymeric materials. Such research can lead to the development of materials with enhanced performance for various applications (Xu, P., Feng, Y., Ma, P., Chen, Y., Dong, W., & Chen, M., 2017).
Mecanismo De Acción
As a derivative of vigabatrin, this compound is a more potent GABA transaminase inhibitor than vigabatrin. This makes it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-20(22,23)15-8-4-5-9-16(15)25-18(27)17(26)24-12-19(28,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,28H,10-12H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQZPXVCNLFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![(2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872180.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)



![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)


